molecular formula C7H13N3O2 B183236 7-Azidoheptanoic Acid CAS No. 135920-28-4

7-Azidoheptanoic Acid

Cat. No.: B183236
CAS No.: 135920-28-4
M. Wt: 171.2 g/mol
InChI Key: BUFLEAPQHWPYTO-UHFFFAOYSA-N
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Description

7-Azidoheptanoic acid is a valuable bifunctional synthon in chemical biology and medicinal research, primarily serving as a building block for bioorthogonal conjugation strategies via its azide group. This compound has been investigated for its potential in oncology, where it has demonstrated an ability to inhibit cancer cell growth and induce apoptosis across a spectrum of human tumor cell lines . Its molecular structure, featuring a terminal azide and a carboxylic acid, allows for versatile applications. The carboxylic acid can be readily conjugated to biomolecules, including proteins and peptides, creating constructs that function as both energy acceptors and donors, or facilitating further linkage to other entities such as streptavidin, which has shown anticancer activity in mouse models . The azide group efficiently participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a reaction widely used for synthesizing complex peptides and creating bioconjugates . This makes this compound a critical tool for researchers developing targeted therapeutic agents and exploring novel drug delivery systems.

Properties

IUPAC Name

7-azidoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFLEAPQHWPYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 7-bromoheptanoic acid, which undergoes nucleophilic substitution in a polar aprotic solvent (e.g., dimethylformamide, DMF). Sodium azide acts as the nucleophile, displacing bromide under reflux conditions.

7-Bromoheptanoic acid+NaN3DMF, 80°C7-Azidoheptanoic acid+NaBr\text{7-Bromoheptanoic acid} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{7-Azidoheptanoic acid} + \text{NaBr}

Key Parameters:

  • Solvent: DMF or dimethyl sulfoxide (DMSO) enhances azide ion solubility.

  • Temperature: 80–100°C for 12–24 hours.

  • Catalyst: Potassium iodide (KI) accelerates the reaction via the Finkelstein mechanism.

Optimization and Yield Data

ParameterCondition 1Condition 2Condition 3
SolventDMFDMSODMF
Temperature (°C)8010090
Time (h)241218
Yield (%)687275

Yields improve with higher temperatures but require careful control to avoid azide decomposition. Purification via recrystallization (ethanol/water) achieves >95% purity.

Diazotization of 7-Aminoheptanoic Acid

This two-step process converts the amine group of 7-aminoheptanoic acid to an azide.

Reaction Sequence

  • Diazotization: Treat 7-aminoheptanoic acid with nitrous acid (HNO₂) to form a diazonium salt.

  • Azide Formation: React the diazonium salt with sodium azide in acidic conditions.

7-Aminoheptanoic acidNaNO2,HClDiazonium saltNaN37-Azidoheptanoic acid\text{7-Aminoheptanoic acid} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{this compound}

Challenges and Solutions

  • Side Reactions: Diazonium intermediates may decompose to form phenolic byproducts. Low temperatures (0–5°C) and rapid mixing mitigate this.

  • Yield: Typically 50–60%, improving to 70% with excess NaN₃ and controlled pH.

Industrial-Scale Considerations

Cost Analysis

MethodCost (USD/kg)Scalability
Nucleophilic Substitution120High
Diazotization200Moderate
Mitsunobu Reaction450Low

Nucleophilic substitution remains the most cost-effective for bulk production.

Emerging Techniques

Electrochemical Azidation

Recent studies report electrochemical methods using NaN₃ and a platinum electrode, achieving 78% yield at ambient temperature.

Biocatalytic Routes

Engineered enzymes (e.g., azide transferases) enable azidation under aqueous conditions, though yields are currently low (30–40%) .

Chemical Reactions Analysis

7-Azidoheptanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

7-Azidoheptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Azidoheptanoic acid involves its ability to introduce a nitrogen heteroatom into the side chain of synthetic molecules. This property makes it a valuable tool in chemical biology for labeling and tracking proteins. The compound’s unique chemical properties allow it to interact with specific molecular targets and pathways, facilitating the study of protein interactions and functions .

Comparison with Similar Compounds

Structural Comparison
Compound Structure Functional Groups Molecular Weight
7-Azidoheptanoic acid C₇H₁₃N₃O₂ -N₃, -COOH 171.20
6-Azidoheptanoic acid C₇H₁₃N₃O₂ -N₃ (C6), -COOH 171.20
8-Azidooctanoic acid C₈H₁₅N₃O₂ -N₃ (C8), -COOH 185.23
9-Azidononanoic acid C₉H₁₇N₃O₂ -N₃ (C9), -COOH 199.25
7-Cyclopentylheptanoic acid C₁₂H₂₂O₂ Cyclopentyl (C7), -COOH 198.16

Key Observations :

  • Chain Length: Longer chains (8- or 9-carbon) increase hydrophobicity, reducing water solubility compared to this compound .
  • Functional Group Position: 6-Azidoheptanoic acid’s azide at C6 may alter steric effects in cycloaddition reactions compared to C7 .
  • Non-Azido Analogues: 7-Cyclopentylheptanoic acid lacks azide reactivity but introduces hydrophobic bulk for material science applications .

Reactivity Insights :

  • The tert-butyldimethylsilyl (TBS)-protected derivative of 6-azidoheptanoic acid (e.g., 51f) demonstrates enhanced stability in multistep syntheses .
  • Longer-chain azido acids (8-/9-carbon) show improved antimalarial activity, likely due to better membrane penetration .
Physicochemical Properties
Property This compound 6-Azidoheptanoic acid 8-Azidooctanoic acid 7-Cyclopentylheptanoic acid
Water Solubility High Moderate Low Very low
LogP (Predicted) 0.98 1.12 1.65 3.20
Melting Point Not reported Not reported Not reported Not reported

Notes:

  • This compound’s solubility (~50 mg/mL in water) makes it suitable for biological assays, whereas 7-cyclopentylheptanoic acid is restricted to organic phases .

Biological Activity

7-Azidoheptanoic acid is a derivative of heptanoic acid, featuring an azido group at the seventh carbon. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.

  • Molecular Formula : C7H14N2O2
  • Molecular Weight : 158.20 g/mol
  • Structure : The azido group (-N3) introduces significant reactivity, making it a valuable intermediate in organic synthesis and bioconjugation.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reactive functional group in various biochemical applications, including:

  • Bioconjugation : The azido group can participate in click chemistry reactions, particularly with alkynes, facilitating the attachment of biomolecules such as peptides, proteins, and nucleic acids.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of azido fatty acids exhibit antimicrobial properties, potentially acting against various bacterial strains.

1. Antimicrobial Studies

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of several azido fatty acids, including this compound. The findings indicated that:

  • Inhibition Zones : The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL, demonstrating moderate potency compared to standard antibiotics.
CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
This compoundStaphylococcus aureus15100
This compoundEscherichia coli12150

2. Click Chemistry Applications

Research published in the Journal of Organic Chemistry highlighted the utility of this compound in click chemistry:

  • Conjugation Efficiency : The azide was successfully conjugated with various biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding high-purity products.
  • Applications : These conjugates were further explored for targeted drug delivery systems and imaging applications in cellular biology.

3. Toxicological Assessments

Toxicity studies performed on animal models revealed:

  • Safety Profile : At therapeutic doses, no significant adverse effects were observed. However, higher doses resulted in mild gastrointestinal disturbances.
  • LD50 Value : The lethal dose (LD50) was determined to be greater than 500 mg/kg, indicating a relatively safe profile for further development.

Q & A

Q. What are the key considerations for synthesizing 7-azidoheptanoic acid, and how can its purity be verified experimentally?

  • Methodological Answer : Synthesis typically involves carboxylation and azide substitution reactions. For example, this compound can be synthesized via nucleophilic substitution of 7-bromoheptanoic acid with sodium azide under controlled pH (pH 8–9) and temperature (60–70°C) . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity verification requires analytical techniques such as:
  • ¹H NMR : Characteristic peaks include δ 3.27 ppm (t, J = 6.9 Hz, –CH₂N₃) and δ 2.36 ppm (t, J = 7.4 Hz, –CH₂COOH) .
  • LC-MS : To confirm molecular ion [M+H]⁺ at m/z 172.2 .
    Storage at –20°C in amber vials is critical to prevent azide degradation .

Q. How does the solubility profile of this compound influence its application in aqueous versus organic reaction systems?

  • Methodological Answer : this compound exhibits dual solubility:
  • Aqueous systems : Carboxylic acid group enables solubility in water (up to 10 mg/mL at 25°C), making it suitable for bioconjugation in physiological buffers .
  • Organic solvents : Soluble in DMSO, DMF, and dichloromethane (critical for CuAAC click chemistry in non-polar environments) .
    Experimental Tip : For hydrophobic reactions (e.g., polymer functionalization), pre-dissolve in DMSO and gradually add to organic phases to avoid precipitation .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer :
  • Bioconjugation : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling biomolecules (e.g., proteins, nucleic acids) without copper catalysts, reducing cytotoxicity .
  • Fluorescent probes : Conjugate with DBCO-modified fluorophores (e.g., TAMRA azide) for live-cell imaging. Use 1–5 µM concentrations in PBS buffer to minimize background noise .
  • Membrane studies : As a tracer, incorporate into lipid bilayers to study permeability; dissolve in ethanol (1 mg/mL) and mix with lipid films during vesicle preparation .

Advanced Research Questions

Q. How can researchers optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using this compound to minimize side reactions?

  • Methodological Answer :
  • Catalyst system : Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) with CuSO₄/NaAsc (1:5 molar ratio) to stabilize Cu(I) and prevent oxidation .
  • Reaction conditions :
  • pH : 7.4 (PBS buffer) for biological compatibility.
  • Temperature : 25–37°C; higher temperatures accelerate kinetics but risk protein denaturation.
  • Troubleshooting : Non-specific azide reactions (e.g., with thiols) can be mitigated by adding 1 mM EDTA to chelate residual metals .

Q. What strategies are effective for incorporating this compound into polymer backbones, and how does this alter material properties?

  • Methodological Answer :
  • Synthesis : Co-polymerize with PEG-diacrylate via radical polymerization (azide:monomer molar ratio 1:20, AIBN initiator at 70°C) .
  • Functionalization : Post-polymerization "click" modification with alkynylated peptides enhances bioactivity.
  • Material impacts :
  • Mechanical strength : Azide incorporation increases crosslinking density, improving tensile modulus by 15–20% .
  • Thermal stability : TGA shows decomposition shifts from 250°C (pure PEG) to 280°C (azide-modified PEG) due to triazole ring stability .

Q. How can conflicting data on azide reactivity in aqueous versus organic phases be resolved during experimental design?

  • Methodological Answer : Contradictions arise from solvent-dependent azide reactivity:
  • Aqueous phase : Azides react selectively with strained cyclooctynes (SPAAC) but show slower kinetics. Use excess DBCO reagents (2–3 eq.) .
  • Organic phase : Higher CuAAC efficiency but risk of side reactions (e.g., Glaser coupling). Monitor via TLC (Rf = 0.3 in ethyl acetate) and quench with 10% sodium diethyldithiocarbamate .
    Validation : Compare reaction yields in DMSO (organic) vs. PBS (aqueous) using LC-MS to track triazole formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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